molecular formula C5H6N2O2 B1303777 1-methyl-1H-imidazole-5-carboxylic acid CAS No. 41806-40-0

1-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B1303777
CAS No.: 41806-40-0
M. Wt: 126.11 g/mol
InChI Key: PBEDVTDUVXFSMW-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-5-carboxylic acid (CAS: 41806-40-0) is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.115 g/mol . Structurally, it consists of an imidazole ring substituted with a methyl group at the N1 position and a carboxylic acid group at the C5 position (IUPAC name: 3-methylimidazole-4-carboxylic acid) . This compound is commercially available with a purity of ≥97% and serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antineoplastic agents and angiotensin II receptor antagonists . Notably, it has been identified in extraterrestrial samples as a structural isomer of thymine, with concentrations 1–2 orders of magnitude higher than pyrimidine nucleobases like uracil and thymine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles . Another method involves the reaction of 1-methylimidazole with carbon dioxide under specific conditions to form the carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research indicates that derivatives of imidazole compounds, including 1-methyl-1H-imidazole-5-carboxylic acid, exhibit significant biological activities. These compounds have been studied for their potential as antimicrobial agents , with some derivatives showing effectiveness against various bacterial strains. Furthermore, imidazole derivatives are recognized for their anticancer properties , acting as inhibitors for critical enzymes involved in cancer cell proliferation .

Pharmacological Studies
The compound's structure allows it to interact with biological macromolecules such as proteins and enzymes, making it a candidate for drug design. Studies have shown that imidazole derivatives can function as bioisosteres of natural nucleotides, enhancing their ability to bind to target sites in biological systems . This characteristic has led to the exploration of these compounds in drug discovery processes aimed at developing new treatments for diseases such as cancer and infections.

Electrochemistry

Electrolyte Applications
this compound has been investigated for its role in room temperature protic ionic liquids (RTPILs). These ionic liquids are being explored as electrolytes in electrochemical devices due to their favorable ionic conductivity and thermal stability. The unique properties of imidazole-based ionic liquids make them suitable for applications in batteries and fuel cells, where efficient ion transport is essential .

Materials Science

Synthesis of Functional Materials
The compound has been utilized in the synthesis of various functional materials. Its ability to form coordination complexes with metals enhances its application in creating catalysts for organic reactions. For instance, imidazole derivatives are often employed in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation processes, and catalysis .

Case Studies and Research Findings

StudyApplicationFindings
Bhat & Poojary (2017)Synthesis of Imidazole DerivativesDemonstrated the synthesis of new benzimidazole derivatives with significant biological activity .
ResearchGate (2022)Electrochemical ApplicationsDiscussed the use of imidazole-based ionic liquids as electrolytes, highlighting their efficiency in energy storage devices .
Sigma-Aldrich (2024)Material SynthesisReported on the use of this compound in creating advanced materials for catalysis .

Mechanism of Action

The mechanism of action of 1-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the compound’s imidazole ring can interact with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers of Imidazolecarboxylic Acids

1-Methyl-1H-imidazole-5-carboxylic acid has two primary structural isomers, differing in the positions of the methyl and carboxylic acid groups:

Compound Name Molecular Formula Molecular Weight Abundance (Extraterrestrial, ppb)
This compound C₅H₆N₂O₂ 127.0502 150
2-Methyl-1H-imidazole-4-carboxylic acid C₅H₆N₂O₂ 127.0502 21
4-Methyl-1H-imidazole-5-carboxylic acid C₅H₆N₂O₂ 127.0502 26

Key Observations :

  • The 5-carboxylic acid substitution in the title compound confers higher stability in extraterrestrial environments compared to isomers with substitutions at C4 or C2 .
  • The methyl group at N1 may sterically hinder interactions in biological systems, influencing its pharmacological utility compared to isomers like 4-methyl-1H-imidazole-5-carboxylic acid .

Derivatives with Modified Substituents

Alkyl-Substituted Derivatives

  • Methyl 1-methylimidazole-5-carboxylate (CAS: 4522-35-4): The ester derivative lacks the acidic proton, making it more suitable for reactions requiring neutral conditions .

Benzimidazole Analogues

  • 1-Methyl-1H-benzimidazole-5-carboxylic acid (CAS: 53484-18-7): The fused benzene ring increases aromaticity, altering electronic properties and binding affinity in enzyme inhibition studies .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Property This compound 2-Methyl-1H-imidazole-4-carboxylic Acid
Melting Point (°C) 150.8–152.3 (derivative) Not reported
Solubility Soluble in DMF, DMSO Limited data
LogP (Predicted) -0.12 0.34

Notes:

  • The 5-carboxylic acid group enhances water solubility compared to 4-carboxylic acid isomers, which may have higher LogP values due to reduced polarity.

Biological Activity

1-Methyl-1H-imidazole-5-carboxylic acid (MI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MI, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H6N2O2C_5H_6N_2O_2 and a molecular weight of 126.11 g/mol. Its structure features an imidazole ring, which is crucial for its biological interactions. The compound is soluble in polar solvents, enhancing its bioavailability in biological systems .

Target Interactions
MI interacts with various biological targets, including enzymes and receptors. It is known to modulate enzyme activity by binding to active sites or allosteric sites, influencing biochemical pathways critical for cellular function.

Biochemical Pathways
The compound influences several biochemical pathways, including those involved in inflammation, oxidative stress responses, and cellular signaling. For instance, MI has been shown to affect the activity of kinases, which are vital for signal transduction in cells, thereby altering gene expression and metabolic processes .

Pharmacological Activities

This compound exhibits a range of pharmacological activities:

  • Antiviral Activity : MI has been evaluated for its potential against viral infections, particularly HIV. Studies indicate that it can inhibit HIV integrase activity, disrupting viral replication .
  • Antioxidant Properties : The compound demonstrates antioxidant effects by scavenging free radicals, which may protect cells from oxidative damage .
  • Anti-inflammatory Effects : MI has been reported to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectsReference
AntiviralInhibition of HIV integrase
AntioxidantFree radical scavenging
Anti-inflammatoryModulation of cytokine production
Enzyme ModulationInfluence on kinase activity

Notable Research Findings

  • Antiviral Studies : In a study assessing various imidazole derivatives, MI was found to significantly inhibit HIV integrase activity at concentrations above 100 µM. The compound's mechanism involved selective binding to the LEDGF/p75-binding pocket, crucial for viral integration .
  • Oxidative Stress Research : MI's ability to reduce oxidative stress was demonstrated in cellular models where it decreased reactive oxygen species (ROS) levels and enhanced cell viability under stress conditions .
  • Inflammation Modulation : Research indicated that MI could lower levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 1-methyl-1H-imidazole-5-carboxylic acid?

The compound is typically synthesized via hydrolysis of its corresponding methyl ester. For example, 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride can undergo hydrolysis under controlled acidic or basic conditions to yield the carboxylic acid. Purification is achieved through recrystallization, with reported melting points of 247–248°C serving as a purity benchmark .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Key methods include:

  • 1H/13C NMR : To confirm the imidazole ring substitution pattern and methyl/carboxylic acid groups.
  • IR spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and N-H stretches.
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 125.1 for [M+H]⁺) validate the molecular weight .
  • Elemental analysis : To confirm empirical formula (C₅H₅N₂O₂) .

Q. What are the critical physical properties relevant to handling and storage?

The compound has a melting point of 247–248°C and is hygroscopic. It should be stored in a cool, dry environment, protected from moisture. Safety protocols include using gloves and goggles due to its irritant properties (R36/37/38 risk code) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

Structural ambiguities (e.g., disorder or twinning) in X-ray data can be addressed using the SHELX suite (e.g., SHELXL for refinement). For high-resolution data, iterative refinement cycles and validation tools (e.g., R-factor analysis) are critical. Evidence from small-molecule crystallography highlights SHELX’s robustness in handling challenging cases .

Q. What strategies improve enantiomeric purity in pharmacologically active derivatives like etomidate acid?

Enantioselective synthesis of derivatives (e.g., 1-(1-phenylethyl)-substituted analogs) requires chiral catalysts or chromatographic resolution. For example, (R)-enantiomers are isolated via chiral HPLC, with optical rotation ([α]D) used to confirm purity .

Q. How does the compound’s stability vary under different experimental conditions?

Stability studies under accelerated conditions (e.g., pH 1–13, 40–60°C) should be monitored via HPLC. Degradation products (e.g., decarboxylated imidazoles) can form under acidic or oxidative conditions, necessitating inert atmospheres for long-term storage .

Q. What role does this compound play in multicomponent reactions (MCRs) for drug discovery?

The carboxylic acid group enables coupling reactions, such as amide bond formation with amines or Suzuki-Miyaura cross-couplings with aryl halides. For example, bromophenyl derivatives (e.g., 2-(4-bromophenyl)-1-methyl-1H-imidazole-5-carboxylic acid) serve as intermediates in kinase inhibitor synthesis .

Q. How can analytical methods be optimized to detect trace impurities?

Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) effectively separates impurities. Method validation includes spike-recovery experiments and limits of detection (LOD) ≤ 0.1% .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Key issues include side reactions during ester hydrolysis (e.g., overalkylation) and purification bottlenecks. Process optimization via flow chemistry or catalytic methods (e.g., Pd-mediated carboxylation) can improve yield and reduce byproducts .

Q. How do substituents at the 1-position influence pharmacological activity?

Substituents like phenylethyl groups (e.g., in etomidate acid) enhance binding to targets such as GABA receptors. Structure-activity relationship (SAR) studies require systematic variation of alkyl/aryl groups and evaluation via in vitro assays (e.g., IC₅₀ measurements) .

Properties

IUPAC Name

3-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-3-6-2-4(7)5(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEDVTDUVXFSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378506
Record name 1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41806-40-0
Record name 1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-imidazole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 1.5 g of ethyl 1-methyl-5-imidazolecarboxylate, 5 mL of ethanol and 5 mL of 10% NaOH was stirred at room temperature for 12 h. The mixture was acidified to pH 2 with conc. HCl, diluted with 10 mL of ice water. The precipitated product was collected by filtration in 2 crops. Drying under vacuum gave 843 mg of 1-methyl-5-imidazolecarboxylic acid as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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